molecular formula C20H21N3O5 B7695188 3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B7695188
M. Wt: 383.4 g/mol
InChI Key: BCRKYGTZYRMEIR-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the amine group of the oxadiazole derivative with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide linkage, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Material Science: Its unique structure may find applications in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-trimethoxycinnamic acid: Exhibits anti-inflammatory and anti-cancer activities.

    3,4,5-trimethoxybenzaldehyde: Used as an intermediate in organic synthesis.

Uniqueness

3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12(20-22-18(23-28-20)13-8-6-5-7-9-13)21-19(24)14-10-15(25-2)17(27-4)16(11-14)26-3/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRKYGTZYRMEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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